molecular formula CH4N2O B7721461 N'-hydroxymethanimidamide

N'-hydroxymethanimidamide

Cat. No. B7721461
M. Wt: 60.056 g/mol
InChI Key: IONSZLINWCGRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-hydroxymethanimidamide is a useful research compound. Its molecular formula is CH4N2O and its molecular weight is 60.056 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Development of Biomimetic Materials : Hydroxylamine has been used in the development of biomimetic materials like nano-hydroxyapatite/poly(hexamethylene adipamide) composites, which mimic the properties of natural bone. Such composites have applications in bone tissue engineering due to their similarity in size, phase composition, and crystal structure to bone apatite (Xue-jiang Wang et al., 2002).

  • Bone Graft Material in Periodontal Defects : Studies have shown that nanocrystalline hydroxyapatite, derived from hydroxylamine, is promising as a bone graft material for treating periodontal defects due to its osseointegrative properties and non-toxic nature (M. Bayani et al., 2017).

  • Guided Bone Regeneration : Injectable and thermo-sensitive hydrogel composites containing hydroxylamine have been used in guided bone regeneration. These composites demonstrate good biocompatibility and efficacy in bone tissue engineering (S. Fu et al., 2012).

  • Metabolism and Pharmacological Studies : Hydroxylamine is involved in the metabolism of certain drugs like tamoxifen, used in breast cancer treatment. The metabolic pathway involving hydroxylamine plays a crucial role in the drug's efficacy (S. Borges et al., 2006).

  • Toxicological and Pharmacological Properties : The biochemical formation of hydroxylamines and their derivatives has significant pharmacological, toxicological, and pathological implications. Studies have explored how hydroxylamines interact with different biological systems and their effects (J. Weisburger & E. Weisburger, 1973).

  • Biomedical Applications : Hydroxylamine derivatives have been employed in the biomimetic synthesis of metal–hydroxyapatite nanoparticles, showing potential in biomedical applications like bone infection treatment and prevention of postoperative infections (Hyehyun Kim et al., 2018).

  • Cancer Therapy and Bone Tissue Engineering : Hydroxylamine-based compounds have been used in the development of cancer therapies and bone tissue engineering solutions, such as selenium-doped bone-mimetic nanoparticles for ROS-mediated autophagy and apoptosis in bone tumor inhibition (Xiao Li et al., 2020).

  • Anticancer Chemotherapy : Hydroxyurea, a derivative of hydroxylamine, has been used in anticancer chemotherapy, with various applications identified over several decades of clinical research (R. Donehower, 1992).

properties

IUPAC Name

N'-hydroxymethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O/c2-1-3-4/h1,4H,(H2,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONSZLINWCGRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

60.056 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

624-82-8
Record name Formamidoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamide oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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